Cas no 2252340-08-0 (Py-Tetrazine-amine HCl)

Py-Tetrazine-amine HCl Chemical and Physical Properties
Names and Identifiers
-
- Py-Tetrazine-NH2 HCl
- Py-Tetrazine-amine HCl
-
- Inchi: 1S/C14H12N6.ClH/c15-9-10-4-6-11(7-5-10)13-17-19-14(20-18-13)12-3-1-2-8-16-12;/h1-8H,9,15H2;1H
- InChI Key: VLMIPBKMULQYPY-UHFFFAOYSA-N
- SMILES: C(C1C=CC(C2=NN=C(C3N=CC=CC=3)N=N2)=CC=1)N.Cl
Py-Tetrazine-amine HCl Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
XI AN KANG FU NUO Biotechnology Co., Ltd. | BCE-46-100mg |
Py-Tetrazine-amine HCl |
2252340-08-0 | >95.00% | 100mg |
¥2000.0 | 2023-09-19 | |
XI AN KANG FU NUO Biotechnology Co., Ltd. | BCE-46-50mg |
Py-Tetrazine-amine HCl |
2252340-08-0 | >95.00% | 50mg |
¥1350.0 | 2023-09-19 | |
XI AN KANG FU NUO Biotechnology Co., Ltd. | BCE-46-25mg |
Py-Tetrazine-amine HCl |
2252340-08-0 | >95.00% | 25mg |
¥800.0 | 2023-09-19 |
Py-Tetrazine-amine HCl Related Literature
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
Additional information on Py-Tetrazine-amine HCl
Comprehensive Overview of Py-Tetrazine-amine HCl (CAS No. 2252340-08-0): Properties, Applications, and Research Insights
The compound Py-Tetrazine-amine HCl (CAS No. 2252340-08-0) is a highly specialized chemical reagent gaining significant attention in biomedical research, materials science, and pharmaceutical development. As a derivative of tetrazine, this molecule exhibits unique reactivity profiles, particularly in bioorthogonal chemistry and click chemistry applications. Its amine hydrochloride form enhances solubility and stability, making it a versatile tool for conjugation reactions.
Recent advancements in bioconjugation techniques have propelled Py-Tetrazine-amine HCl into the spotlight, especially for protein labeling, live-cell imaging, and drug delivery systems. Researchers frequently search for "tetrazine-amine conjugation protocols" or "Py-Tetrazine stability in aqueous solutions," reflecting the compound's growing importance in experimental workflows. The inverse electron demand Diels-Alder (iEDDA) reaction capability of this molecule enables rapid, selective bonding with trans-cyclooctene (TCO) derivatives, a feature extensively utilized in targeted therapy development.
From a structural perspective, Py-Tetrazine-amine HCl contains a pyridyl-tetrazine core with an amine hydrochloride functional group, offering dual reactivity sites. This architecture answers common search queries like "how to modify Py-Tetrazine for specific applications" and "tetrazine derivatives comparison." The compound's UV-Vis absorption spectrum (typically λmax ≈ 520 nm) makes it particularly valuable for fluorescence quenching studies and FRET-based assays, addressing the increasing demand for advanced optical probes in molecular biology.
In pharmaceutical research, Py-Tetrazine-amine HCl serves as a critical building block for antibody-drug conjugates (ADCs) and small-molecule prodrugs. Its compatibility with PEGylation chemistry and nanoparticle functionalization responds to trending topics in "next-generation drug delivery systems." The compound's water solubility (>50 mg/mL in PBS) and pH stability (2-9 range) frequently appear in technical discussions, as these properties directly impact in vivo application feasibility.
Material scientists employ Py-Tetrazine-amine HCl for surface modification and polymer functionalization, particularly in developing smart materials with stimuli-responsive characteristics. Searches for "tetrazine in hydrogel crosslinking" or "conductive polymer modification with tetrazines" highlight these emerging applications. The compound's room-temperature stability and compatibility with organic solvents (DMSO, DMF, etc.) make it practical for diverse experimental setups.
Quality control parameters for Py-Tetrazine-amine HCl typically include HPLC purity (>95%), NMR verification, and mass spectrometry confirmation, addressing the rigorous standards required in GMP-compliant synthesis. These specifications respond to frequent queries about "analytical methods for tetrazine derivatives" and "QC protocols for bioorthogonal reagents." The compound's lyophilization compatibility further enhances its utility for long-term storage and shipping.
Ongoing research explores novel applications of Py-Tetrazine-amine HCl in diagnostic probe development and theragnostic systems, particularly in oncology research. The compound's ability to participate in multistep conjugation cascades without cross-reactivity makes it invaluable for designing multifunctional bioconjugates. This aligns with current scientific interests in "precision medicine tools" and "multimodal imaging agents," as evidenced by publication trends and conference proceedings.
From a commercial perspective, Py-Tetrazine-amine HCl availability in various pack sizes (from milligram to gram quantities) and custom modification services cater to both academic and industrial researchers. Frequently searched terms like "bulk tetrazine suppliers" and "custom tetrazine synthesis" reflect the market demand for scalable solutions. Proper storage recommendations (-20°C under inert atmosphere) and handling precautions (light-sensitive material) constitute essential technical information for end-users.
The environmental profile of Py-Tetrazine-amine HCl shows biodegradability under specific conditions, addressing growing concerns about green chemistry in research laboratories. This aspect responds to increasing searches for "eco-friendly conjugation reagents" and "sustainable chemical tools." The compound's low cytotoxicity at working concentrations further supports its adoption in cell-based assays and therapeutic development.
Future directions for Py-Tetrazine-amine HCl research include optimization of reaction kinetics, expansion of compatible functional groups, and development of kit-based formulations for standardized workflows. These anticipated advancements align with researcher inquiries about "improving tetrazine reaction rates" and "ready-to-use conjugation systems." The compound's versatility ensures its continued relevance across multiple scientific disciplines, from basic research to translational medicine applications.
2252340-08-0 (Py-Tetrazine-amine HCl) Related Products
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)




